2-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-(1H-indol-3-yl)propanoic acid
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Overview
Description
2-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-(1H-indol-3-yl)propanoic acid is a synthetic organic compound with a molecular formula of C18H15Cl2N3O3 and a molecular weight of 392.2 g/mol This compound is characterized by the presence of an indole ring, a dichlorophenyl group, and a carbamoyl amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-(1H-indol-3-yl)propanoic acid typically involves the following steps:
Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis or other suitable methods.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a coupling reaction, such as Suzuki-Miyaura coupling.
Carbamoylation: The final step involves the carbamoylation of the amino group to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Halogen substitution reactions can occur on the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-2,3-dione derivatives, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
2-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-(1H-indol-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
3,4-Dichlorophenyl isocyanate: Shares the dichlorophenyl group but differs in its functional groups.
N-Phenylcarbamoyl indole: Similar in structure but lacks the dichlorophenyl group.
Uniqueness
2-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-(1H-indol-3-yl)propanoic acid is unique due to its combination of an indole ring, a dichlorophenyl group, and a carbamoyl amino linkage. This unique structure imparts specific chemical and biological properties, making it valuable for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)carbamoylamino]-3-(1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3/c19-13-6-5-11(8-14(13)20)22-18(26)23-16(17(24)25)7-10-9-21-15-4-2-1-3-12(10)15/h1-6,8-9,16,21H,7H2,(H,24,25)(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZGAGVOKVAEEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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